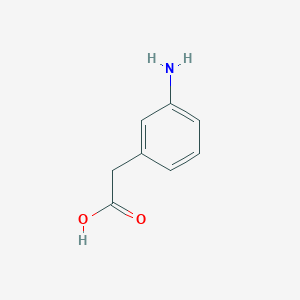

3-Aminophenylacetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSKZLBLGHBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931848 | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14338-36-4 | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophenylacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminophenylacetic acid, a significant chemical intermediate in various scientific fields. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications, particularly within the realm of drug discovery and development.

Core Properties of this compound

This compound, with the CAS number 14338-36-4 , is a versatile organic compound.[1][2][3][4][5] Its structure incorporates a phenyl ring substituted with both an amino group and an acetic acid moiety, making it an interesting building block for more complex molecules. The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 14338-36-4 | [1][2][3][4][6] |

| Molecular Formula | C₈H₉NO₂ | [1][2][4][6] |

| Molecular Weight | 151.16 g/mol | [1][2][4][5][6] |

| Appearance | Off-white to light yellow/brown crystalline powder | [3][6][7] |

| Melting Point | 147-150 °C | [2][3][5][6] |

| Boiling Point (Predicted) | 349.8 ± 17.0 °C | [3][6] |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.08 ± 0.10 | [3][6][8] |

| Solubility | Soluble in DMSO, Methanol, and Water | [3][6] |

| InChI Key | XUSKZLBLGHBCLD-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cccc(CC(O)=O)c1 | [1][2] |

Synthesis and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aromatic ring, the nucleophilic amino group, and the acidic carboxylic acid group. This amphoteric nature allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and acylations.[8]

One of the common methods for synthesizing this compound is through the reduction of 3-nitrophenylacetic acid. An alternative industrial-scale synthesis begins with p-nitrophenylacetonitrile and proceeds through a multi-step process involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis.[1][3]

This protocol details the synthesis of this compound from 3-nitrophenylacetic acid using catalytic hydrogenation.

Materials:

-

3-Nitrophenylacetic acid

-

Absolute Ethanol (B145695)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve 3-nitrophenylacetic acid in absolute ethanol in a suitable hydrogenation vessel.

-

Carefully add the 5% Pd/C catalyst to the solution.

-

Seal the vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.

-

Maintain the reaction under hydrogen pressure with stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate using a rotary evaporator to yield this compound.

Analytical Methodologies

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A reverse-phase HPLC method can be employed for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9] A gradient elution is often used to achieve optimal separation.

Sample Protocol:

-

Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm particle size)[9]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water[9]

-

Mobile Phase B: Acetonitrile[9]

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 30°C[9]

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound. The spectra would show characteristic peaks corresponding to the protons and carbons in the aromatic ring, the methylene (B1212753) group, and the amino and carboxylic acid groups.[4]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of organic molecules.[3][6] Its bifunctional nature allows for its incorporation into various molecular scaffolds. In the pharmaceutical industry, it is a valuable building block for the development of novel therapeutic agents. While specific biological activities of the parent compound are not extensively documented, derivatives of similar structures, such as aminothiazoles, have shown a broad spectrum of activities including antimicrobial, anti-inflammatory, and even potential for agricultural applications.[10][11] The presence of the amino group is particularly important in drug design as it can participate in hydrogen bonding and other interactions with biological targets like proteins and enzymes.[12]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological signaling pathways that are directly modulated by this compound. Its primary role in drug discovery appears to be as a scaffold or starting material for the synthesis of more complex, biologically active molecules. The biological effects observed are therefore attributed to the final derivative rather than the initial building block.

The following diagram illustrates a generalized workflow in a drug discovery process where a compound like this compound could be utilized as a starting point for developing a lead compound.

References

- 1. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 3-氨基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Separation of Acetic acid, [(3-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 14338-36-4 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetic acid (3-APAA) is a non-proteinogenic amino acid, an isomer of aminophenylacetic acid, that serves as a crucial building block and versatile synthetic intermediate in organic chemistry and drug discovery.[1][2] Its structure, featuring both a carboxylic acid group and an amino group attached to a phenyl ring, makes it an amphoteric molecule with distinct chemical properties.[3] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and biological relevance.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to formulation and bioavailability.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Appearance | Off-white to light yellow/beige crystalline powder or solid | [1][3][6] |

| Melting Point | 147-150 °C (lit.) | [4][5][6] |

| Boiling Point | 349.8 ± 17.0 °C (Predicted) | [1] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 165.3 °C | |

| Vapor Pressure | 1.72E-05 mmHg at 25°C | |

| Refractive Index | 1.615 | |

| Stability | Light Sensitive |

Table 2: Chemical and Pharmacokinetic Properties of this compound

| Property | Value | Source(s) |

| pKa (Carboxylic Acid) | 4.08 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in DMSO, Methanol, Water | [5] |

| LogP (Octanol-Water Partition Coefficient) | 0.8959 - 1.4771 |

Detailed Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed, generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (147°C).

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.

pKa Determination (Potentiometric Titration)

As an amphoteric molecule, this compound has ionizable groups. The pKa of the carboxylic acid group is a key parameter influencing its charge and solubility at different pH values.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of titrant. The pKa is the pH at which the acidic group is half-neutralized.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.

-

Titration Setup: Calibrate a pH meter and place the electrode in the amino acid solution. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the base in small, precise increments (e.g., 0.5 mL). After each addition, stir the solution and record the pH.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa value corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added.

Solubility Determination

Solubility data is vital for applications in drug formulation and delivery.

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a known amount of solute in a specified volume of solvent.

Methodology:

-

Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a series of test tubes.

-

Solvent Addition: To each tube, add a measured volume (e.g., 0.75 mL) of a different solvent (e.g., Water, DMSO, Methanol, 5% HCl, 5% NaOH) in small portions.

-

Observation: After each addition, shake the tube vigorously. Observe whether the solid dissolves completely.

-

Classification:

-

Soluble in Water: Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus (B1172312) paper to confirm its acidic nature.

-

Insoluble in Water, Soluble in 5% NaOH: Strongly indicates an acidic compound (like a carboxylic acid).

-

Insoluble in Water, Soluble in 5% HCl: Strongly indicates a basic compound (due to the amino group).

-

Synthesis Pathway

This compound can be synthesized through various routes. One common industrial method involves a multi-step process starting from p-nitrophenylacetonitrile. This pathway leverages reduction, acetylation, and nitration reactions to achieve the desired isomer.

Biological and Pharmacological Context

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs and those of its derivatives are of significant interest in medicinal chemistry.

-

Building Block for Bioactive Molecules: 3-APAA is a key intermediate in the synthesis of pharmaceuticals.[1] Its isomers have been investigated for creating compounds with potential anti-inflammatory or analgesic effects.[3]

-

Peptide and PROTAC Synthesis: The molecule is widely used in peptide synthesis to create non-natural peptides (pseudo-peptides) and peptidomimetics.[3][4] These structures can adopt specific conformations, making them valuable tools in studying protein folding and developing new biomaterials.[3] More recently, derivatives like 2-(3-(aminomethyl)phenyl)acetic acid are used as linkers in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.

-

Structural Analogy to Neurotransmitters: The structure of this compound shares features with endogenous neurotransmitters. For example, it is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This similarity suggests that its derivatives could be explored for their potential to interact with GABA receptors or transporters.

-

Metabolic Relevance: Phenylacetic acids are central metabolites in the bacterial degradation of aromatic compounds. While the specific metabolic fate of 3-APAA in humans is not well-defined, related compounds like 3-hydroxyphenylacetic acid are known metabolites derived from the microbial breakdown of dietary flavonoids in the gut.

Acid-Base Equilibrium

The amphoteric nature of this compound is fundamental to its behavior in biological systems. At physiological pH (~7.4), the carboxylic acid group (pKa ≈ 4.08) will be deprotonated (COO⁻), while the amino group will be protonated (NH₃⁺), resulting in a zwitterionic form.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of complex, biologically active molecules. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in research, drug development, and materials science. While its direct role in cell signaling remains an area for future exploration, its utility as a scaffold for creating novel therapeutics, from peptide mimetics to advanced protein degraders, is well-established and continues to grow.

References

- 1. This compound | 14338-36-4 [chemicalbook.com]

- 2. This compound CAS#: 14338-36-4 [m.chemicalbook.com]

- 3. This compound | 14338-36-4 | Benchchem [benchchem.com]

- 4. 3-アミノフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

3-Aminophenylacetic acid molecular weight and formula

This guide provides essential physicochemical data for 3-Aminophenylacetic acid, a compound relevant to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate quick reference and integration into research workflows.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is computationally derived and experimentally verified, forming the basis for its use in further scientific applications.

| Identifier | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 151.16 g/mol | [1][2][4][5] |

| Linear Formula | H₂NC₆H₄CH₂CO₂H | [5] |

| CAS Number | 14338-36-4 | [1][2][4][5] |

Methodological Note

The molecular weight and formula presented are standard reference values. The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated based on the isotopic masses of the constituent atoms and is commonly verified experimentally using techniques such as mass spectrometry. These values are widely cited in chemical literature and databases.

Data Relationship Visualization

The logical connection between the compound's name and its primary molecular identifiers is illustrated in the diagram below.

Caption: Relationship between compound and its molecular properties.

References

Navigating the Solubility Landscape of 3-Aminophenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-aminophenylacetic acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available qualitative and quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents remains largely unpublished in readily accessible scientific literature. However, valuable insights can be drawn from a comprehensive study on its structural isomer, p-aminophenylacetic acid, conducted by Gracin and Rasmuson (2002). This data, presented below, can serve as a crucial reference point for researchers, though it is imperative to acknowledge that the solubility of the meta-isomer (this compound) may differ due to variations in crystal lattice energy and solute-solvent interactions.

Table 1: Solubility of p-Aminophenylacetic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Methanol | 16 | 3.7 |

| 20 | 4.3 | |

| 25 | 5.4 | |

| 30 | 6.8 | |

| Ethanol | 16 | 1.1 |

| 20 | 1.4 | |

| 25 | 1.8 | |

| 30 | 2.3 | |

| 2-Propanol | 16 | 0.4 |

| 20 | 0.6 | |

| 25 | 0.8 | |

| 30 | 1.0 | |

| Acetone | 16 | 6.79 |

| 20 | 8.8 | |

| 25 | 11.5 | |

| 30 | 14.9 | |

| 4-Methyl-2-pentanone | 16 | 1.1 |

| 20 | 2.2 | |

| 25 | 3.1 | |

| 30 | 4.5 | |

| Ethyl Acetate (B1210297) | 16 | 0.6 |

| 20 | 0.8 | |

| 25 | 1.1 | |

| 30 | 1.5 | |

| Chloroform | 16 | 0.9 |

| 20 | 1.2 | |

| 25 | 1.6 | |

| 30 | 2.1 | |

| Toluene | 16 | 1.2 |

| 20 | 1.5 | |

| 25 | 2.0 | |

| 30 | 2.6 |

Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical and Engineering Data, 47(6), 1379–1383.[1][2][3][4][5][6]

Qualitative Solubility Information

For this compound specifically, several chemical supplier databases provide qualitative solubility information. These sources consistently indicate that this compound is soluble in the following solvents:

This suggests a preference for polar protic and polar aprotic solvents, which is consistent with the presence of both an acidic carboxylic acid group and a basic amino group.

Experimental Protocols for Solubility Determination

A robust and reliable method for determining the equilibrium solubility of a solid compound in a solvent is crucial for generating accurate data. The following protocol is based on the gravimetric method, a well-established technique for solubility measurement.[6]

Gravimetric Method for Equilibrium Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature, followed by the careful removal and quantification of the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Thermostatic water bath with magnetic stirring capabilities

-

Erlenmeyer flasks with stoppers

-

Teflon-coated magnetic stir bars

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed vials with airtight caps

-

Analytical balance

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the desired organic solvent and a magnetic stir bar. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed flask in the thermostatic water bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the flask for several hours while maintaining the temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling. Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the saturated solution to determine the mass of the solution. Remove the cap and place the vial in a vacuum oven at a temperature that facilitates solvent evaporation without degrading the solute.

-

Quantification: Once the solvent has completely evaporated and the mass of the vial with the dried solute is constant, re-weigh the vial. The difference in mass will give the amount of dissolved this compound.

-

Calculation: The solubility can then be calculated and expressed in various units, such as g/100 mL, mg/mL, or molarity.

High-Performance Liquid Chromatography (HPLC) Method for Concentration Determination

As an alternative to the gravimetric method for quantification, the concentration of the dissolved solute in the filtered supernatant can be determined using a validated HPLC method. This is particularly useful for lower solubility compounds or when dealing with complex mixtures.

General HPLC Parameters:

-

Column: A reverse-phase column, such as a C18, is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) is commonly used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the saturated solution can then be determined by interpolation from this curve.

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as a logical progression of steps.

Caption: A flowchart illustrating the key stages of determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, the information available for its structural isomer, p-aminophenylacetic acid, provides a valuable starting point for researchers. The qualitative data confirms its solubility in polar solvents like DMSO and methanol. For precise solubility determination, a rigorous experimental protocol, such as the gravimetric or HPLC-based method, is essential. This guide provides the necessary framework for scientists and drug development professionals to approach the solubility assessment of this compound in a systematic and informed manner.

References

- 1. Solubility and polymorphism of molecular compounds [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.ul.ie [pure.ul.ie]

- 4. pure.ul.ie [pure.ul.ie]

- 5. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents [diva-portal.org]

- 6. scribd.com [scribd.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-aminophenylacetic acid. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a combination of predicted values from validated cheminformatics models and analysis of experimentally obtained data for structurally analogous compounds. This guide is intended to serve as a robust reference for the characterization and identification of this compound in a research and development setting.

Structure and NMR-Active Nuclei

This compound possesses a distinct molecular structure with several unique proton and carbon environments, making NMR spectroscopy an ideal tool for its characterization. The numbering convention used for the assignment of NMR signals is as follows:

The molecule has eight carbon atoms and nine hydrogen atoms, each giving rise to distinct signals in the ¹³C and ¹H NMR spectra, respectively, based on their chemical environment.

Hypothetical ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α | 3.45 | s | - | 2H |

| H-2 | 6.60 | s | - | 1H |

| H-4 | 6.55 | d | 7.6 | 1H |

| H-5 | 6.95 | t | 7.7 | 1H |

| H-6 | 6.50 | d | 7.8 | 1H |

| -NH₂ | 5.10 | br s | - | 2H |

| -COOH | 12.10 | br s | - | 1H |

Hypothetical ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in DMSO-d₆ is presented below. Chemical shifts (δ) are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-α | 42.5 |

| C-1 | 136.0 |

| C-2 | 115.5 |

| C-3 | 148.0 |

| C-4 | 114.0 |

| C-5 | 129.0 |

| C-6 | 117.5 |

| C=O | 173.0 |

Structural Assignment and Spectral Interpretation

The relationship between the molecular structure of this compound and its predicted NMR signals is visualized in the following diagram. This illustrates the logical connections between each unique atom and its corresponding spectral data point.

Caption: Structure-Spectrum Correlation Diagram

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as this compound.

5.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.75 mL). DMSO-d₆ is a suitable solvent for this compound, capable of dissolving both the amino and carboxylic acid functionalities.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for calibration.

5.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (NS): 8-16 scans, or more for dilute samples.

-

Spectral Width (SW): 0-16 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer delays for accurate integration.

-

Number of Scans (NS): 1024 or more, as ¹³C is a less sensitive nucleus.

-

Spectral Width (SW): 0-220 ppm.

5.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm for ¹H spectra, and the DMSO-d₆ solvent peak to 39.52 ppm for ¹³C spectra.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound to confirm its structure follows a logical progression.

Caption: NMR Spectral Analysis Workflow

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound, intended to aid in its unequivocal identification and characterization in a laboratory setting. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Unveiling 3-Aminophenylacetic Acid: An In-depth Technical Guide to FTIR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) as applied to the characterization of 3-aminophenylacetic acid. This compound, a key structural motif in various pharmacologically active molecules, requires precise analytical methods to ensure its identity, purity, and stability throughout the drug development process. This document outlines detailed experimental protocols, presents anticipated data in a structured format, and visualizes the analytical workflows and molecular fragmentation pathways.

Introduction to the Analytical Significance

In the realm of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, possessing amino, carboxylic acid, and a meta-substituted aromatic ring, presents a unique analytical challenge. FTIR spectroscopy serves as a rapid and non-destructive tool for the identification of its key functional groups, providing a molecular fingerprint. Mass spectrometry, on the other hand, offers precise molecular weight determination and detailed structural information through the analysis of fragmentation patterns, crucial for impurity profiling and metabolite identification.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique.[2][3][4][5]

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Due to its zwitterionic nature in the solid state, where the carboxylic acid protonates the amino group, the spectrum will show features of an ammonium (B1175870) ion (-NH3+) and a carboxylate ion (-COO-).

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200-2600 | N-H Stretch | Ammonium ion (-NH₃⁺) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950-2850 | C-H Stretch | Methylene group (-CH₂-) | Medium |

| ~1630-1550 | N-H Bend (Asymmetric) | Ammonium ion (-NH₃⁺) | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1550-1480 | N-H Bend (Symmetric) | Ammonium ion (-NH₃⁺) | Medium |

| ~1410 | C=O Stretch (Symmetric) | Carboxylate ion (-COO⁻) | Strong |

| ~1300 | C-N Stretch | Aromatic Amine | Medium |

| 880-820 | C-H Out-of-Plane Bend | meta-Disubstituted Benzene | Strong |

| 780-720 | C-H Out-of-Plane Bend | meta-Disubstituted Benzene | Strong |

| ~690 | C-H Out-of-Plane Bend | meta-Disubstituted Benzene | Strong |

Experimental Protocol: Solid-State FTIR using KBr Pellet Method

This protocol outlines the steps for acquiring an FTIR spectrum of this compound using the potassium bromide (KBr) pellet technique.[2][3][4][5]

Materials and Equipment:

-

This compound sample

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Drying: Gently dry the this compound sample and the KBr powder under an infrared lamp or in a desiccator to remove any residual moisture, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.

-

Pressing: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected and automatically subtracted from the sample spectrum.

-

Data Analysis: Process the resulting spectrum to identify the characteristic absorption peaks and compare them with reference data or theoretical predictions.

References

An In-depth Technical Guide to 3-Aminophenylacetic Acid: Theoretical Properties and Computational Data

Abstract: This technical guide provides a comprehensive overview of 3-aminophenylacetic acid, a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals. The document details its theoretical properties, computational data, and experimental protocols. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding the molecule's characteristics and applications.

Theoretical and Computational Properties

This compound (3-APAA) is an amphoteric molecule containing an aromatic ring, an amino group, and a carboxylic acid group, which collectively govern its chemical behavior.[1] Its fundamental properties are summarized below.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its application in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2][3][4] |

| Molecular Weight | 151.16 g/mol | [2][4] |

| Appearance | Light beige to beige solid/powder | [1][3][5] |

| Melting Point | 147-150 °C | [3][4][6] |

| Boiling Point | 349.8 ± 17.0 °C (Predicted) | [3][5] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 4.08 ± 0.10 (Predicted for carboxylic acid group) | [1][5][6] |

| Solubility | Soluble in DMSO, Methanol, Water | [5] |

Computational Data

Computational modeling provides valuable insights into the molecular characteristics and potential interactions of this compound.

| Parameter | Value | Source |

| LogP | 0.8959 to 1.4771 | [2][3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2][3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

| SMILES | NC1=CC=CC(CC(O)=O)=C1 | [2] |

| InChI | 1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | [4] |

Experimental Data

Experimental data provides empirical validation of the theoretical and computational properties of this compound.

Spectroscopic Data

| Spectroscopy | Description |

| ¹H NMR | A proton NMR spectrum is available, typically run in a solvent like DMSO-d6.[9] |

| ¹³C NMR | Carbon NMR provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry | Provides the mass-to-charge ratio, confirming the molecular weight. |

| Infrared (IR) | IR spectroscopy can identify the characteristic functional groups, such as the amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C-H and C=C) vibrations. |

Experimental Protocols

Synthesis of this compound

An industrial preparation method for this compound has been developed, starting from p-nitrobenzyl cyanide.[10] This multi-step synthesis avoids the use of highly toxic reagents and does not require the separation of intermediate products, making it suitable for large-scale production.[11]

The general synthetic pathway involves the following key transformations:

-

Reduction of the nitro group.

-

Acetylation of the resulting amino group.

-

Nitration of the aromatic ring.

-

Hydrolysis of the acetyl group.

-

Esterification of the carboxylic acid.

-

Deamination to remove an amino group.

-

A second Reduction step.

-

Final Hydrolysis to yield this compound.[11]

A reported synthesis route starts with m-nitrobenzaldehyde, which is reduced, brominated, cyanided, further reduced, and finally hydrolyzed.[10] However, this method involves high-pressure conditions and the use of toxic cuprous cyanide.[10]

Purification

Purification of aminophenylacetic acid derivatives can be achieved through recrystallization.[12] A general procedure involves dissolving the crude product in a basic solution (e.g., sodium hydroxide), followed by the addition of an alcohol (e.g., ethanol) and filtration.[12] The pH of the filtrate is then adjusted with acid (e.g., hydrochloric acid) to precipitate the purified product, which is subsequently collected by filtration, washed, and dried.[12]

Reactivity and Mechanisms

The reactivity of this compound is dictated by its amino, carboxylic acid, and aromatic functionalities.[1]

Acid-Base Properties

As an amphoteric compound, this compound can act as both an acid (due to the carboxylic acid group) and a base (due to the amino group).[1] At physiological pH, the carboxylic acid group is predominantly deprotonated, while the amino group is protonated, forming a zwitterion.[1]

Use of Protecting Groups in Synthesis

In more complex syntheses, such as peptide synthesis, the reactive amino group of this compound is often protected to prevent unwanted side reactions.[1] Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[1]

-

Boc Protection: N-Boc-3-aminophenylacetic acid is a stable derivative used in various synthetic applications. The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate.[1]

-

Fmoc Protection: Fmoc-protected this compound is a key reagent in solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the acidic conditions used for Boc removal but is readily cleaved by a mild base like piperidine.[1]

Applications in Research and Development

This compound serves as a valuable building block in pharmaceutical research and medicinal chemistry.[1] It is utilized in the synthesis of biologically active molecules, with studies exploring its potential for creating compounds with anti-inflammatory or analgesic properties.[1] Its isomers, such as 4-aminophenylacetic acid, have been used as competitive inhibitors of peptide transporters, aiding in the study of peptide transport mechanisms.[1]

Safety Information

This compound is classified as an irritant.[6][13] It can cause skin, eye, and respiratory irritation.[3][4][14] Standard safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be followed when handling this compound.[4]

Hazard Statements:

-

H302: Harmful if swallowed

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

References

- 1. This compound | 14338-36-4 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound|14338-36-4 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound 97 14338-36-4 [sigmaaldrich.com]

- 5. This compound CAS#: 14338-36-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-Aminophenylacetic acid(1197-55-3) 1H NMR [m.chemicalbook.com]

- 8. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (3-aminophenyl) acetic acid [chembk.com]

- 14. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetic acid is a valuable chemical intermediate, recognized for its utility as a building block in the synthesis of various pharmaceuticals and research chemicals. Its structural isomers, particularly 4-aminophenylacetic acid, have also found applications in drug development, including in the synthesis of anti-inflammatory agents and as inhibitors of peptide transporters.[1] This technical guide provides a comprehensive overview of the historical synthesis of this compound, presenting detailed experimental protocols where available and summarizing key quantitative data. Additionally, it explores the logical relationships in its synthetic pathways through visualizations.

Historical Synthesis Methods

The preparation of this compound has been approached through several synthetic routes over the years, starting from various readily available precursors. The following sections detail some of the historically significant methods.

Synthesis from p-Nitrophenylacetonitrile

A multi-step synthesis starting from p-nitrophenylacetonitrile has been described as an industrially viable method.[2][3] This pathway involves a series of reduction, protection, nitration, and deprotection/hydrolysis steps to yield the final product.

Experimental Protocol:

A detailed experimental protocol for a similar multi-step synthesis is outlined in Chinese patent CN1268604C.[2] The key transformations are summarized below:

-

Reduction of p-Nitrophenylacetonitrile: The starting material is reduced to p-aminophenylacetonitrile. A typical procedure involves reacting p-nitrophenylacetonitrile with iron powder in the presence of acetic acid in an aqueous solution. The reaction mixture is heated to reflux, and after completion, the product is extracted.[3]

-

Acetylation: The amino group of p-aminophenylacetonitrile is protected by acetylation with acetic anhydride (B1165640) to form p-acetamidophenylacetonitrile. This step is crucial for directing the subsequent nitration to the desired position.[2][3]

-

Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 3-nitro-4-acetamidophenylacetonitrile.[2]

-

Hydrolysis and further transformations: The subsequent steps described in the patent involve hydrolysis of the nitrile and acetyl groups, esterification, deamination of the original amino group (at position 4), reduction of the newly introduced nitro group (at position 3), and final hydrolysis to afford this compound.[2]

Quantitative Data Summary:

| Step | Reactants | Reagents | Product | Yield | Reference |

| 1 | p-Nitrophenylacetonitrile | Iron powder, Acetic acid | p-Aminophenylacetonitrile | 95% | [3] |

| 2 | p-Aminophenylacetonitrile | Acetic anhydride, Acetic acid | p-Acetamidophenylacetonitrile | 91% | [2][3] |

Synthesis Pathway from p-Nitrophenylacetonitrile

Caption: A multi-step synthesis of this compound starting from p-nitrophenylacetonitrile.

Biological Significance and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated for various biological activities.

Derivatives of 3-amino-3-phenylpropionamide, which shares a similar structural motif, have been synthesized and evaluated as ligands for the mu opioid receptor.[4] This suggests that the 3-aminophenyl scaffold can be a useful starting point for the development of neurologically active compounds.

Furthermore, analogs of this compound are being explored in the development of novel therapeutics. For instance, 3-substituted GABA analogs have shown significant central nervous system activity.[5] The structural similarity of this compound to these compounds suggests its potential as a synthon in the creation of new CNS-active agents.

In the field of drug delivery and peptide science, this compound is utilized in solid-phase peptide synthesis. Its incorporation into peptide chains can introduce conformational constraints or serve as a non-natural amino acid to probe structure-activity relationships.

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of this compound derivatives would typically involve the following stages:

References

- 1. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 2. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 3. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the amino and carboxylic acid groups in 3-aminophenylacetic acid

An In-Depth Technical Guide to the Chemical Reactivity of 3-Aminophenylacetic Acid

Introduction

This compound is a bifunctional organic molecule featuring both a primary aromatic amino group and a carboxylic acid group attached to a phenylacetic acid scaffold. This unique structure confers amphoteric properties, allowing it to act as both an acid and a base.[1] The interplay between the nucleophilic amino group and the electrophilic carboxylic acid group, moderated by the aromatic ring, defines its chemical reactivity. This guide provides a detailed exploration of the reactions involving these two functional groups, making it a crucial reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Quantitative Data Summary

The reactivity of the functional groups can be quantified by their acid dissociation constants (pKa). These values are critical for predicting reaction outcomes under various pH conditions.

| Functional Group | pKa Value | Description |

| Carboxylic Acid (-COOH) | ~4.08 (Predicted)[1][2] | The carboxylic acid group is weakly acidic. At a physiological pH of ~7.4, it will be predominantly in its deprotonated carboxylate form (-COO⁻).[1] |

| Protonated Amino Group (-NH₃⁺) | ~4.6 (Approximate)[3][4] | The anilinium ion is weakly acidic. This value is for the unsubstituted anilinium ion; the electron-withdrawing nature of the carboxymethyl group may slightly lower this value. |

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base. Its reactivity is central to the synthesis of a wide array of derivatives.

Basicity and Nucleophilicity

The amino group readily accepts a proton to form an anilinium salt. As a nucleophile, it attacks electrophilic centers, most notably the carbonyl carbon of acylating agents, to form amides. This nucleophilic character is the basis for its utility in peptide synthesis and other coupling reactions.[1]

Protection Chemistry: Boc and Fmoc Derivatives

To achieve selective reactions at other sites of the molecule, the highly reactive amino group often requires protection.[5]

-

Boc (tert-Butyloxycarbonyl) Protection: The amino group can be protected with a Boc group by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable under basic conditions but is easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is another crucial protecting group, particularly in solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but can be cleaved by a mild base, typically piperidine. This orthogonality with the acid-labile Boc group is a cornerstone of modern peptide chemistry.

Acylation and Amide Formation

The amino group reacts with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental to building more complex molecules, including peptides and other bioactive compounds.

Oxidation

The aromatic amino group is susceptible to oxidation. Electrochemical oxidation of similar aniline (B41778) derivatives often involves the formation of radical cations, which can lead to dimerization or polymerization.[1]

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is characterized by its acidity and the electrophilicity of its carbonyl carbon.

Acidity

The carboxylic acid group is a Brønsted-Lowry acid, readily donating its proton to a base to form a carboxylate salt. The predicted pKa of ~4.08 indicates that it is a stronger acid than acetic acid, a result of the electron-withdrawing phenyl ring.[1][2]

Nucleophilic Acyl Substitution

The carbonyl group is a target for nucleophiles, leading to substitution reactions where the -OH group is replaced.

-

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. The Fischer esterification is a common method, involving refluxing the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid.[1][7]

-

Amide Formation: Direct reaction with an amine is generally unfavorable due to a competing acid-base reaction.[8] To facilitate amide bond formation, the carboxylic acid must first be "activated." This is commonly achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate that is readily attacked by an amine.[9]

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(3-aminophenyl)ethanol.[1]

Visualizations

Caption: Key reaction pathways for the amino and carboxylic acid groups.

Caption: Workflow for Boc protection of this compound.

Caption: A single coupling step in SPPS using Fmoc-3-aminophenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminophenylacetic acid

This protocol outlines the protection of the amino group using di-tert-butyl dicarbonate.

Materials:

-

This compound (1 equiv)

-

Dioxane

-

Water

-

Sodium carbonate (1 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

-

Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve this compound (26.46 mmol) in a solvent mixture of dioxane (52 mL) and water (52 mL).[10]

-

Cool the solution in an ice bath and add an aqueous solution of sodium carbonate (26.42 mmol in 26 mL of water).[10]

-

Add di-tert-butyl dicarbonate (28.59 mmol) to the mixture all at once.[10]

-

Stir the reaction continuously for 4 hours at room temperature.[10]

-

After the reaction is complete, remove the dioxane by distillation under reduced pressure.[10]

-

Cool the remaining aqueous layer, cover it with ethyl acetate, and acidify with a dilute KHSO₄ solution to a pH of 4.[10]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[10]

-

Combine the organic layers and purify by silica gel column chromatography using ethyl acetate as the eluent to yield the N-Boc protected product.[10]

Protocol 2: Fischer Esterification to Methyl 3-aminophenylacetate (Adapted)

This protocol is adapted from a similar procedure for the esterification of p-aminobenzoic acid.[11]

Materials:

-

This compound (1 equiv)

-

Methanol (excess, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend this compound in an excess of methanol.

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise. The mixture may warm up, and the solid may precipitate as its hydrogen sulfate (B86663) salt before redissolving upon heating.[11]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Transfer the reaction mixture into a beaker containing water.

-

Slowly and carefully add 10% sodium carbonate solution dropwise to neutralize the sulfuric acid catalyst. Gas evolution (CO₂) will occur. Continue adding until the gas evolution ceases and the solution is basic (pH > 8).[11]

-

The ester product may precipitate out of the solution. If not, extract the aqueous mixture with ethyl acetate.

-

Collect the precipitate by vacuum filtration or dry the organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography.

Protocol 3: Amide Synthesis via DCC Coupling

This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using DCC as a coupling agent.

Materials:

-

N-Boc-3-aminophenylacetic acid (1 equiv, amino group must be protected)

-

A primary or secondary amine (1-1.2 equiv)

-

Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) as solvent

-

(Optional) 4-Dimethylaminopyridine (DMAP) as a catalyst

Procedure:

-

Dissolve N-Boc-3-aminophenylacetic acid in anhydrous DCM.

-

Add the desired amine (1-1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture under constant stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

The crude product can be purified by column chromatography or recrystallization.

-

The Boc protecting group can be removed in a subsequent step using acidic conditions (e.g., TFA in DCM).[6]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. rsc.org [rsc.org]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Functional Group Transformations of 3-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetic acid is a valuable and versatile bifunctional molecule, serving as a crucial building block in the synthesis of a wide array of organic compounds. Its structure, featuring a reactive primary amino group, a carboxylic acid moiety, and an aromatic ring, allows for a multitude of chemical modifications. This technical guide provides a comprehensive overview of the key functional group transformations of this compound, offering detailed experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

Core Functional Group Transformations

The chemical reactivity of this compound can be categorized by transformations involving its three primary functional regions: the amino group, the carboxylic acid group, and the aromatic ring. Strategic manipulation of these groups, often involving protective group chemistry, enables the synthesis of diverse molecular architectures.

I. Transformations of the Amino Group

The primary amino group is a key site for nucleophilic reactions and can be readily modified. However, its reactivity often necessitates protection to achieve selectivity in reactions involving other parts of the molecule.

1. N-Acetylation (Protection)

Acetylation of the amino group is a common strategy to protect it from unwanted side reactions, particularly in electrophilic aromatic substitution. The resulting acetamido group is an ortho-, para-director and is less activating than the amino group.

Experimental Protocol: Synthesis of N-Acetyl-3-aminophenylacetic Acid

To a solution of this compound (1 equivalent) in acetic acid, acetic anhydride (B1165640) (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. The solution is then poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield N-acetyl-3-aminophenylacetic acid.[1]

| Product | Reagents | Solvent | Reaction Time | Yield |

| N-Acetyl-3-aminophenylacetic Acid | This compound, Acetic Anhydride | Acetic Acid | 1 hour | 91% |

2. Diazotization and Subsequent Displacement Reactions

The primary aromatic amine can be converted to a diazonium salt, a versatile intermediate that can be displaced by a variety of nucleophiles. This pathway allows for the introduction of halogens, hydroxyl, cyano, and other functional groups onto the aromatic ring.

Experimental Protocol: General Procedure for Diazotization

This compound (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by a color test with 2-naphthol.[2]

a. Sandmeyer Reaction (Halogenation and Cyanation)

The Sandmeyer reaction involves the copper(I)-catalyzed displacement of the diazonium group.[3][4]

-

Chlorination: The diazonium salt solution is added to a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Bromination: The diazonium salt solution is added to a solution of copper(I) bromide in concentrated hydrobromic acid.

b. Schiemann Reaction (Fluorination)

The Balz-Schiemann reaction is used to introduce a fluorine atom by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.[5] The diazonium salt solution is treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate, which is then isolated and heated to yield the aryl fluoride.

c. Iodination

Iodination is achieved by treating the diazonium salt solution with a solution of potassium iodide.[6]

d. Hydroxylation

Heating the acidic diazonium salt solution leads to the formation of the corresponding phenol, 3-hydroxyphenylacetic acid.

II. Transformations of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a variety of transformations to produce esters, amides, and alcohols.

1. Esterification

Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

Experimental Protocol: Synthesis of Methyl 3-Aminophenylacetate

This compound (1 equivalent) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

| Product | Reagents | Solvent | Catalyst | Yield |

| Methyl 3-Aminophenylacetate | This compound, Methanol | Methanol | Sulfuric Acid | High |

2. Amide Bond Formation

Amides are typically synthesized by activating the carboxylic acid, followed by reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).[8][9]

Experimental Protocol: General Procedure for Amide Coupling

To a solution of N-protected this compound (1 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at 0 °C, EDC hydrochloride (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 12-18 hours. The reaction mixture is then diluted with an organic solvent and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[10]

| Reactants | Coupling Agents | Base | Solvent | Product |

| N-Protected this compound, Amine (e.g., Benzylamine) | EDC, HOBt | DIPEA | DCM/DMF | Corresponding N-Substituted Amide |

3. Reduction to an Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.[11] It is often advantageous to first convert the carboxylic acid to its ester before reduction.

Experimental Protocol: Synthesis of 3-Aminobenzyl Alcohol

To a stirred suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of methyl 3-aminophenylacetate (1 equivalent) in THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield 3-aminobenzyl alcohol.

| Starting Material | Reducing Agent | Solvent | Product |

| Methyl 3-Aminophenylacetate | LiAlH₄ | THF | 3-Aminobenzyl Alcohol |

III. Transformations of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic substitution reactions. The directing effects of the substituents (amino and acetic acid groups) play a crucial role in the regioselectivity of these reactions. To control the position of substitution, the amino group is typically protected as an acetamide. The acetamido group is an ortho-, para-director, while the acetic acid group is a weak deactivating meta-director.

1. Halogenation

Bromination of N-acetyl-3-aminophenylacetic acid is expected to occur at the positions ortho and para to the acetamido group.

Experimental Protocol: Bromination of N-Acetyl-3-aminophenylacetic Acid (Representative)

To a solution of N-acetyl-3-aminophenylacetic acid in a suitable solvent (e.g., acetic acid), a solution of bromine in the same solvent is added dropwise. The reaction is stirred at room temperature until the bromine color disappears. The product is then isolated by precipitation in water and purified by recrystallization.

2. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone, typically under acidic conditions.[12][13] this compound can be considered a β-arylethylamine derivative, and its reaction with an aldehyde like formaldehyde (B43269) can lead to the formation of a 3,4-dihydroisoquinoline-3-carboxylic acid derivative.

Experimental Protocol: Pictet-Spengler Reaction of Methyl 3-Aminophenylacetate with Formaldehyde (Representative)

Methyl 3-aminophenylacetate (1 equivalent) and formaldehyde (as a solution or from a precursor like paraformaldehyde) are dissolved in a suitable solvent. An acid catalyst (e.g., trifluoroacetic acid) is added, and the mixture is stirred, potentially with heating. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by neutralization and extraction, followed by purification of the resulting tetrahydroisoquinoline derivative.[14][15]

| Reactants | Catalyst | Product |

| Methyl 3-Aminophenylacetate, Formaldehyde | Trifluoroacetic Acid | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

Visualizing the Transformations

The following diagrams illustrate the key reaction pathways and workflows for the functional group transformations of this compound.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of a diverse range of chemical entities. A thorough understanding of its functional group chemistry, including the strategic use of protecting groups and the selection of appropriate reaction conditions, is paramount for its effective utilization in research and development. This guide provides a foundational understanding and practical protocols for the key transformations of this important building block, empowering scientists to explore its full synthetic potential.

References

- 1. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Pictet-Spengler_reaction [chemeurope.com]

- 14. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 3-Aminophenylacetic Acid from 3-Nitrophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminophenylacetic acid is a valuable building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and other specialty chemicals. Its structure incorporates a versatile amino group and a carboxylic acid moiety, making it suitable for a wide range of chemical modifications. The most direct synthetic route to this compound involves the reduction of the nitro group of commercially available 3-nitrophenylacetic acid. This application note provides detailed protocols for three common and effective methods for this transformation: catalytic hydrogenation, reduction with iron in an acidic medium, and reduction using sodium dithionite (B78146).

Overall Reaction Scheme

The fundamental transformation is the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).

Caption: Chemical transformation of 3-nitrophenylacetic acid to this compound.

Methodology Overview and Data Summary

The choice of reduction method often depends on factors such as available equipment, substrate functional group tolerance, cost, and scale. Catalytic hydrogenation is often high-yielding and clean but requires specialized hydrogenation equipment.[1][2] Reduction with iron is a classic, robust, and inexpensive method suitable for large-scale synthesis.[3][4] Sodium dithionite offers a metal-free alternative under mild conditions, which can be advantageous for substrates sensitive to harsh acidic or metallic conditions.[5][6]

| Method | Reagents/Catalyst | Solvent | Typical Yield | Key Advantages & Considerations |

| Catalytic Hydrogenation | H₂ gas, 5-10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂)[1] | Methanol, Ethanol (B145695), Acetic Acid | >90%[2][7] | High yield, clean reaction, mild conditions. Requires hydrogen gas and pressure equipment. Catalyst is flammable. |

| Iron/Acid Reduction | Iron powder, Hydrochloric Acid (HCl) or Acetic Acid (AcOH)[3][4] | Water, Ethanol | 60-85%[3] | Cost-effective, scalable. The reaction can be exothermic and work-up involves filtering large amounts of iron salts. |